Superior LVOT Gradient Reduction in Obstructive HCM vs. Beta-Blockers and CCBs
In a systematic review and meta-analysis of 37 studies with 1898 patients with obstructive hypertrophic cardiomyopathy (oHCM), disopyramide demonstrated the highest mean reduction in resting left ventricular outflow tract (LVOT) gradient among conventional pharmacological therapies [1]. This effect is attributed to its pronounced negative inotropic properties, which decrease the force of ventricular contraction and thereby reduce the obstruction.
| Evidence Dimension | Mean change in resting LVOT gradient (mmHg) |
|---|---|
| Target Compound Data | Mean Difference (MD): −43.5 mmHg (95% CI, −51.6 to −35.3) |
| Comparator Or Baseline | Beta-blockers (BBs): MD −20.7 mmHg; Calcium channel blockers (CCBs): MD −14.7 mmHg; Cardiac myosin inhibitors (CMIs): MD −34.8 mmHg |
| Quantified Difference | Disopyramide reduces LVOT gradient by 22.8 mmHg more than BBs, 28.8 mmHg more than CCBs, and 8.7 mmHg more than CMIs (pooled class-level comparisons; interaction p<0.01). |
| Conditions | Meta-analysis of clinical trials and observational studies; resting LVOT gradient measured by echocardiography in oHCM patients. |
Why This Matters
This evidence identifies disopyramide as the most effective conventional negative inotropic agent for reducing LVOT obstruction in oHCM, a critical factor for procurement in specialized cardiology practices.
- [1] Efficacy of pharmacological therapies in reducing outflow tract obstruction in patients with obstructive hypertrophic cardiomyopathy: a systematic review and meta-analysis. Eur Heart J Cardiovasc Pharmacother. 2025;11(5):469–482. doi:10.1093/ehjcvp/pvaf036. PMID: 12343041. View Source
